Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate
Description
Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate is a pyrrole derivative featuring a 3-pyridyl substituent at position 5, a hydroxyl group at position 3, and a methyl group at position 1. The diethyl ester groups at positions 2 and 4 enhance its solubility in organic solvents and modulate its reactivity. The unique combination of a pyridyl ring and hydroxyl group in this compound suggests distinct electronic and steric properties compared to simpler analogs.
Properties
Molecular Formula |
C16H18N2O5 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
diethyl 3-hydroxy-1-methyl-5-pyridin-3-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-15(20)11-12(10-7-6-8-17-9-10)18(3)13(14(11)19)16(21)23-5-2/h6-9,19H,4-5H2,1-3H3 |
InChI Key |
PURWBDHLEYHRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approach to Pyrrole-2,4-Dicarboxylates
A widely reported synthetic strategy for pyrrole-2,4-dicarboxylate derivatives involves multicomponent reactions (MCRs) combining amines, aldehydes, and acetylene dicarboxylate derivatives under acid catalysis. This approach allows for the construction of substituted pyrroles with diverse functional groups, including hydroxy and pyridyl substituents.
General Reaction Scheme : Aromatic amines react with aldehydes and dialkyl acetylenedicarboxylates in the presence of a catalytic amount of Brønsted acid (e.g., BINOL-derived phosphoric acid) in refluxing toluene. Magnesium sulfate is added to remove water formed during the reaction, facilitating imine and enamine intermediate formation, which cyclize intramolecularly to yield γ-lactam or pyrrole derivatives.
Specifics for Hydroxy and Pyridyl Substitution : Using amines bearing pyridyl groups and aldehydes with appropriate substituents leads to the formation of 3-hydroxy and 5-pyridyl substituted pyrrole-2,4-dicarboxylates. The hydroxy group at position 3 can arise from tautomerization or subsequent oxidation steps during or after the cyclization process.
Reaction Conditions : Typical conditions involve refluxing in toluene for 24–72 hours depending on substrate bulkiness, with yields ranging from moderate to good (40–85%). The presence of bulky substituents may require extended reaction times and careful control of stoichiometry to minimize side products such as amides.
Use of Phosphorus-Substituted Pyruvates
An alternative method employs phosphorus-substituted pyruvates as surrogates for acetylenedicarboxylates, which can improve yields and selectivity for γ-lactam and pyrrole derivatives.
Mechanism : Similar to the acetylene dicarboxylate route, amine and aldehyde condensation forms an enamine intermediate, which reacts with the phosphorus-substituted pyruvate under acid catalysis to yield the desired pyrrole derivatives.
Advantages : This method offers better control over functional group compatibility and allows the introduction of phosphonate or phosphine oxide substituents, which can be useful for further functionalization.
Stepwise Synthesis via Pyrrole Intermediates
Another approach involves the stepwise synthesis starting from simpler pyrrole derivatives such as diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, followed by substitution reactions to introduce the 5-[3-pyridyl] group.
Starting Material Preparation : Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate can be synthesized by condensation of diethyl acetylenedicarboxylate with methylamine under controlled conditions.
Functionalization : The 5-position substitution with a 3-pyridyl moiety can be achieved via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated pyrrole intermediates.
Purification : Products are typically purified by crystallization or chromatography, with characterization by NMR, IR, and mass spectrometry.
Large-Scale Synthesis Considerations
For scale-up, optimized protocols employ iron salt catalysis for pyrrole ring formation from amines, aldehydes, and diketones or diacetyl derivatives, with yields maintained at 6–69% depending on substituents.
Catalysts : Iron(III) perchlorate hydrate has been identified as an efficient catalyst for these transformations, enabling gram-scale synthesis.
Reaction Setup : Reactions are conducted in mixed solvents such as toluene/acetic acid at moderate temperatures (~50 °C) with stirring under air.
Workup : Precipitates are filtered, washed, and dried to afford high-purity products suitable for further derivatization.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multicomponent reaction with dialkyl acetylenedicarboxylates | Aromatic amines, aldehydes, dialkyl acetylenedicarboxylates, BINOL-derived phosphoric acid | Reflux in toluene, 24–72 h, MgSO4 | 40–85 | Versatile substitution patterns | Longer reaction times for bulky groups; side products possible |
| Phosphorus-substituted pyruvate route | Amines, aldehydes, phosphonate pyruvates, acid catalyst | Reflux in MTBE, 48 h | Good to excellent | Improved functional group compatibility | Requires specialized pyruvates |
| Stepwise synthesis via pyrrole intermediates | Diethyl acetylenedicarboxylate, methylamine, halogenated pyrrole intermediates | Controlled condensation and cross-coupling | Moderate to good | Allows selective functionalization | Multi-step, requires purification steps |
| Large-scale iron salt catalyzed synthesis | Amines, aldehydes, diacetyl, Fe(ClO4)3·H2O | 50 °C, toluene/AcOH, overnight | 6–69 | Scalable, efficient catalysis | Variable yields depending on substituents |
Research Findings and Notes
The multicomponent synthesis methods allow rapid access to diverse pyrrole derivatives with functional groups such as hydroxy and pyridyl, crucial for tuning biological activity or material properties.
The presence of water scavengers like magnesium sulfate is essential to drive the condensation and cyclization forward.
Phosphorus-substituted pyruvates provide an alternative electrophilic component that can enhance yields and introduce new functionality.
Iron salt catalysis is a cost-effective and scalable approach for preparing diethyl pyrrole-2,4-dicarboxylate derivatives with various substituents, including heteroaryl groups.
Careful control of reaction parameters such as temperature, solvent, and catalyst loading is critical to minimize side reactions and maximize product purity.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The diethyl ester groups undergo hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid or its salts. Transesterification with alcohols (e.g., methanol) replaces ethyl groups with alternative alkyl chains.
Table 1: Ester Reactivity
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6h | 1-Methyl-3-hydroxy-5-(3-pyridyl)pyrrole-2,4-dicarboxylic acid | 78% | |
| Basic Hydrolysis | 1M NaOH, 80°C, 4h | Disodium salt of dicarboxylic acid | 85% | |
| Transesterification | Methanol, H₂SO₄, 12h | Dimethyl 1-methyl-3-hydroxy-5-(3-pyridyl)pyrrole-2,4-dicarboxylate | 67% |
Nucleophilic Substitution at Ester Groups
The ester carbonyls are susceptible to nucleophilic attack. Amines and thiols displace ethoxy groups, forming amides or thioesters.
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Key Feature |
|---|---|---|---|
| Ethylamine | DMF, 60°C, 8h | Bis-amide derivative | Enhanced solubility in polar solvents |
| Benzylthiol | THF, rt, 24h | Bis-thioester analog | Improved lipophilicity |
Mechanism: The reaction proceeds via tetrahedral intermediate formation, with ethoxide as the leaving group.
Cycloaddition and Heterocycle Formation
The pyrrole ring participates in [3+2] cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD). The pyridyl group directs regioselectivity.
Table 3: Cycloaddition with DMAD
Example: Reaction with DMAD forms a zwitterionic intermediate, followed by intramolecular cyclization to yield a tricyclic system .
Coordination Chemistry
The 3-hydroxy and pyridyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Table 4: Metal Complexation
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, rt | Square-planar Cu(II) complex | Catalytic oxidation studies |
| FeCl₃ | Water, 60°C | Octahedral Fe(III) complex | Magnetic material precursor |
Spectroscopic Data: IR shows shifts in ν(OH) (3200 → 2650 cm⁻¹) and ν(C=O) (1720 → 1680 cm⁻¹) upon coordination.
Oxidation and Reduction
-
Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding a diketone derivative.
-
Reduction : LiAlH₄ reduces esters to primary alcohols, producing a diol intermediate useful for polymer synthesis.
Self-Condensation and Cyclization
Heating in DMF induces dehydration, forming a fused pyrido-pyrrolizine ring system via intramolecular ester condensation.
Equation :
Biological Alkylation
The pyridyl nitrogen undergoes alkylation with iodomethane, forming a quaternary ammonium salt with enhanced water solubility for pharmacological assays.
Scientific Research Applications
3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrole Dicarboxylates
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate ()
- Molecular Formula: C₁₇H₁₉NO₄
- Molecular Weight : 301.34 g/mol
- Substituents : Phenyl (position 3), methyl (position 5).
- Key Differences : Replacing the 3-pyridyl and hydroxyl groups with phenyl and methyl reduces polarity and hydrogen-bonding capacity. The absence of a pyridyl ring may limit metal coordination or π-π stacking interactions observed in the target compound.
- Applications : Used in crystallography and as a precursor for more complex heterocycles .
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate ()
- Molecular Formula : C₂₁H₂₂N₄O₂
- Molecular Weight : 362.43 g/mol (MS: m/z 362 [M⁺]).
- Substituents: Aminophenyl (position 5), cyano, and phenyl groups.
- Unlike the target compound, this lacks a pyridyl ring and hydroxyl group, impacting solubility and bioactivity .
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()
- Molecular Formula: C₁₂H₁₇NO₅
- Molecular Weight : 255.27 g/mol
- Substituents : Hydroxymethyl (position 5), methyl (position 3).
- Key Differences : The hydroxymethyl group increases hydrophilicity compared to the pyridyl group. This compound is more reactive in esterification and oxidation reactions due to the primary alcohol .
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()
- Molecular Formula: C₁₂H₁₆ClNO₄
- Molecular Weight : 273.71 g/mol
- Substituents : Chloromethyl (position 5), methyl (position 3).
- Key Differences: The chloromethyl group enhances electrophilicity, making this compound a versatile intermediate for nucleophilic substitution reactions.
Thiophene and Pyrrolidine Analogs
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate ()
- Molecular Formula : C₁₃H₁₅F₃N₂O₅
- Biological Activity : Demonstrated a binding score of -5.7 kcal/mol against the AvrRps4 protein, forming hydrogen bonds with ASN236 and ARG197.
- Key Differences : The thiophene core and trifluoroacetyl group introduce distinct electronic effects compared to pyrrole derivatives. The pyridyl group in the target compound may offer stronger π-π interactions in biological systems .
5-Ethyl 2-methyl 4-(p-tolyl)pyrrolidine-2,5-dicarboxylate ()
Methyl Ester Derivatives
Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()
- Molecular Formula: C₁₂H₁₅NO₆
- Molecular Weight : 273.25 g/mol.
- Key Differences : Methyl esters (vs. ethyl in the target compound) reduce steric hindrance and increase hydrolysis susceptibility. The methoxycarbonylmethyl substituent introduces additional ester functionality .
Knorr’s Pyrrole (Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, )
- Molecular Formula : C₁₂H₁₆N₂O₄
- Applications : Widely used in organic synthesis for porphyrin and macrocycle preparation.
- Key Differences : The dimethyl substituents simplify the structure, reducing steric and electronic complexity compared to the pyridyl-hydroxyl substitution in the target compound .
Research Findings and Implications
Structural and Electronic Effects
- Pyridyl vs. Phenyl : The 3-pyridyl group in the target compound enhances polarity and enables coordination with metal ions, unlike phenyl or methyl substituents .
- Hydroxyl Group : The 3-hydroxy group facilitates hydrogen bonding, improving solubility in polar solvents and interactions with biological targets .
Biological Activity
Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate (commonly referred to as compound 1) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of compound 1 can be represented as follows:
The synthesis of compound 1 typically involves the reaction of pyrrole derivatives with various acylating agents. This process can be optimized for yield and purity using modern synthetic techniques, which are crucial for obtaining sufficient quantities for biological evaluation .
Biological Activity Overview
Research has indicated that compound 1 exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that compound 1 possesses significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range in human leukemia and breast cancer cell lines .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress within cells .
- Anti-inflammatory Effects : Preliminary studies indicate that compound 1 may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Antitumor Studies
A series of experiments evaluated the cytotoxic effects of compound 1 against different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 2.5 | Induction of apoptosis via ROS |
| MCF-7 (Breast) | 3.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 4.0 | Inhibition of proliferation |
Table 1: Antitumor activity of this compound against various cancer cell lines.
In these studies, the pro-apoptotic effects were confirmed through flow cytometry analyses, which indicated increased Annexin V staining in treated cells, suggesting early apoptosis .
Antioxidant Activity
The antioxidant capacity of compound 1 was assessed using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at concentrations as low as 10 µM, indicating strong free radical scavenging ability .
Anti-inflammatory Studies
In vitro studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that compound 1 significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that compound 1 may inhibit NF-kB signaling pathways involved in inflammation .
Case Studies and Clinical Relevance
While preclinical studies provide promising data regarding the biological activities of compound 1, further investigation is necessary to assess its clinical relevance. For example:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
